molecular formula C28H48O B12869102 (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B12869102
M. Wt: 400.7 g/mol
InChI Key: RCXPTZJNVLDKKV-ULEPMCFASA-N
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Description

The compound (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic molecule It belongs to the class of tetradecahydro-1H-cyclopenta[a]phenanthrene derivatives, which are known for their intricate structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene typically involves multiple steps, including cyclization, methylation, and methoxylation reactions. The starting materials are often simpler organic compounds that undergo a series of transformations under specific conditions to yield the final product.

    Cyclization: The initial step involves the formation of the cyclopenta[a]phenanthrene core through a cyclization reaction. This can be achieved using a Lewis acid catalyst under an inert atmosphere.

    Methylation: Subsequent methylation of the intermediate compound is carried out using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its biological activity. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
  • (8S,9S,10R,13R,14S,17R)-3-Acetoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Uniqueness

The uniqueness of (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene lies in its specific functional groups and stereochemistry. The presence of the methoxy group and the specific configuration of the stereocenters contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22?,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

RCXPTZJNVLDKKV-ULEPMCFASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C

Origin of Product

United States

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